molecular formula C18H22N6S B11177240 N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide CAS No. 674362-42-6

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

Cat. No.: B11177240
CAS No.: 674362-42-6
M. Wt: 354.5 g/mol
InChI Key: CIESSXOCCMAQRH-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the pyrimidinyl and phenyl groups. Common reagents used in these reactions include:

    Imidazole: The core structure is synthesized through cyclization reactions.

    Pyrimidine derivatives: These are introduced through nucleophilic substitution reactions.

    Phenyl derivatives: These are often added via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

674362-42-6

Molecular Formula

C18H22N6S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

InChI

InChI=1S/C18H22N6S/c1-11-5-6-15(9-12(11)2)22-18(25)24-8-7-19-17(24)23-16-20-13(3)10-14(4)21-16/h5-6,9-10H,7-8H2,1-4H3,(H,22,25)(H,19,20,21,23)

InChI Key

CIESSXOCCMAQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN=C2NC3=NC(=CC(=N3)C)C)C

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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